![molecular formula C15H28O6S B610649 S-acetyl-PEG3-t-butyl ester CAS No. 1818294-27-7](/img/structure/B610649.png)
S-acetyl-PEG3-t-butyl ester
Overview
Description
“S-acetyl-PEG3-t-butyl ester” is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group, and the t-butyl ester can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .
Molecular Structure Analysis
“S-acetyl-PEG3-t-butyl ester” contains a total of 49 bonds; 21 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 aliphatic ester, 1 aliphatic thioester, and 3 aliphatic ethers . The molecular weight of “S-acetyl-PEG3-t-butyl ester” is 336.5 g/mol .Physical And Chemical Properties Analysis
“S-acetyl-PEG3-t-butyl ester” has a molecular weight of 336.5 g/mol . It contains a sulfur acetyl group and a t-butyl ester .Scientific Research Applications
Peptide Synthesis
“S-acetyl-PEG3-t-butyl ester” is a type of t-butyl ester, which are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The t-butyl ester can be removed under acidic conditions , making it useful in the stepwise construction of peptide chains.
Increasing Water Solubility
The compound is a PEG (polyethylene glycol) linker, which is hydrophilic . This means it can increase the water solubility of compounds in aqueous media , which is crucial in many biological and chemical applications.
Thiol Group Formation
The sulfur acetyl group in “S-acetyl-PEG3-t-butyl ester” can be deprotected to form a thiol group . Thiol groups are important in biochemistry, as they can form disulfide bonds that contribute to the folding and stability of proteins.
Bioconjugation
The thiol group that can be formed from the sulfur acetyl group in “S-acetyl-PEG3-t-butyl ester” can be used in bioconjugation . This is a chemical strategy to form a stable covalent link between two molecules, often a drug and a carrier protein.
Proteomics Research
As a biochemical, “S-acetyl-PEG3-t-butyl ester” can be used in proteomics research . Proteomics is the large-scale study of proteins, and chemicals like this can be used in a variety of ways, such as in the preparation of samples or as a reagent in specific assays.
properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6S/c1-13(16)22-12-11-20-10-9-19-8-7-18-6-5-14(17)21-15(2,3)4/h5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUABWSFWXGORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146400 | |
Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-acetyl-PEG3-t-butyl ester | |
CAS RN |
1818294-27-7 | |
Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.